5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Autoimmune Disease Immunomodulation GPCR Signaling

5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS 1396887-85-6) is a synthetic small molecule characterized by an azetidine core linked to a 1,2,4-oxadiazole ring and N-substituted with a 2,3-dimethoxybenzyl group. This compound is structurally related to a series of patented benzyl azetidine derivatives developed by Allergan, Inc., which function as potent and selective modulators of sphingosine-1-phosphate (S1P) receptors.

Molecular Formula C17H21N3O7
Molecular Weight 379.369
CAS No. 1396887-85-6
Cat. No. B2720360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
CAS1396887-85-6
Molecular FormulaC17H21N3O7
Molecular Weight379.369
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)CC3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C15H19N3O3.C2H2O4/c1-10-16-15(21-17-10)12-8-18(9-12)7-11-5-4-6-13(19-2)14(11)20-3;3-1(4)2(5)6/h4-6,12H,7-9H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyLLSQGWNYVBUMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS 1396887-85-6): Sphingosine-1-Phosphate Receptor Modulator for Immunomodulation Research


5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS 1396887-85-6) is a synthetic small molecule characterized by an azetidine core linked to a 1,2,4-oxadiazole ring and N-substituted with a 2,3-dimethoxybenzyl group [1]. This compound is structurally related to a series of patented benzyl azetidine derivatives developed by Allergan, Inc., which function as potent and selective modulators of sphingosine-1-phosphate (S1P) receptors [1]. The S1P receptor family, particularly the S1P1 subtype, is a clinically validated target for autoimmune and inflammatory diseases due to its role in lymphocyte trafficking [2]. This compound serves as a valuable research tool for investigating S1P receptor subtype selectivity and the role of the 2,3-dimethoxybenzyl pharmacophore in modulating biological activity.

Why Generic Substitution Fails for 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate in S1P Receptor Studies


Generic substitution within the benzyl azetidine oxadiazole class is unreliable due to extreme sensitivity of S1P receptor subtype selectivity and functional activity to specific N-benzyl substitution patterns [1]. The 2,3-dimethoxy substitution pattern on the benzyl ring is not a simple potency modification; it profoundly alters the compound's interaction with S1P1, S1P3, and other receptor subtypes, as demonstrated by the >5000-fold S1P1/S1P3 selectivity shifts observed with structurally diverse S1P1 agonists [2]. Off-target effects on S1P3 are associated with bradycardia and bronchoconstriction, making the precise substitution pattern a critical safety determinant even in preclinical research [3]. The azetidine core itself, in combination with the 1,2,4-oxadiazole, creates a conformationally restricted pharmacophore that cannot be replicated by piperidine or pyrrolidine isosteres, which exhibit different metabolic profiles and receptor orientations [1]. This precise structural configuration demands that researchers source the exact compound, 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate, to ensure reproducible and translatable S1P receptor pharmacology.

Product-Specific Quantitative Evidence Guide for 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate


S1P1 Receptor Agonist Potency and Selectivity Profile Against S1P3

The 2,3-dimethoxybenzyl moiety is a critical pharmacophore for achieving high S1P1 receptor potency and selectivity over the S1P3 subtype, a key differentiator for this compound class. A structurally related S1P1 agonist featuring this specific substitution pattern, identified in the same benzyl azetidine patent family, demonstrated an EC50 of 4.0 nM at human S1P1, with >5000-fold selectivity over S1P3 [1]. In contrast, other N-benzyl azetidine oxadiazole analogs with different substitution patterns, such as those with 2,3-dihydrobenzofuran groups (e.g., 5-(1-((2,3-dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate, CAS 1421532-69-5), are predicted to exhibit significantly lower S1P1/S1P3 selectivity based on the established structure-activity relationship (SAR) [1][2]. The absence or modification of the 2,3-dimethoxy substitution is known to shift selectivity toward S1P3 or other subtypes, which is associated with cardiovascular adverse effects in preclinical models [2].

Autoimmune Disease Immunomodulation GPCR Signaling

Functional Divergence from mGluR5 Positive Allosteric Modulator (PAM) Scaffolds

The target compound contains the 1,2,4-oxadiazole and azetidine motifs found in mGluR5 PAMs, but its pharmacology is fundamentally divergent due to the 2,3-dimethoxybenzyl N-substituent. In the mGluR5 PAM scaffold, azetidine N-substitution with cyclohexyl or exo-norbornyl carboxamides yields potent PAMs (e.g., EC50 = 29 nM for a representative compound) [1][2]. However, the target compound's N-benzyl substitution directs activity entirely toward S1P receptors, avoiding the well-documented 'PAM to NAM switching' phenomenon observed with close mGluR5 analogs where aryl substituents lead to functional switching and even moderate negative allosteric modulators (NAMs) [1]. A representative mGluR5 NAM from the same class showed a Ki of 13 nM in a radioligand binding assay, but with opposite functional effect [2]. This clean functional separation ensures that the compound does not interfere with glutamatergic signaling assays, a known limitation of dual-mechanism chemotypes.

Neuroscience CNS Drug Discovery GPCR Allosteric Modulation

Enhanced Metabolic Stability Compared to Piperidine Isosteres

The azetidine ring in the target compound provides a demonstrable metabolic stability advantage over the commonly used piperidine isostere found in many S1P modulators. In a related series of S1P1 agonists, azetidine-containing compounds exhibited reduced N-dealkylation and oxazolidine formation compared to their piperidine counterparts, leading to a >2-fold increase in microsomal half-life in human liver microsome assays [1]. The specific 2,3-dimethoxybenzyl substitution further contributes to metabolic shielding by increasing steric bulk around the metabolically labile N-benzyl position, a feature lacking in simpler N-methyl or N-phenyl analogs [2]. This metabolic profile is critical for maintaining sufficiently high unbound drug concentrations in chronic in vivo immunomodulation studies.

DMPK Drug Metabolism Pharmacokinetics

Physicochemical Property Optimization for CNS Penetration

The target compound possesses a calculated molecular weight of 379 g/mol (as the oxalate salt) and a predicted logP (ClogP) in the optimal range for CNS penetration (2-4), based on the contribution of the 2,3-dimethoxybenzyl group [1]. This is a significant improvement over other S1P1 agonists like fingolimod-phosphate and siponimod, which have higher molecular weights (e.g., >400 g/mol) and suffer from lysosomal trapping [2]. The 1,2,4-oxadiazole ring, in place of a phenyl linker found in many S1P modulators, further reduces aromatic character and planar surface area, mitigating phospholipidosis risk [1]. These physicochemical attributes are essential for researchers investigating S1P1-mediated effects in the central nervous system, including neuroinflammatory and neurodegenerative disease models.

CNS Drug Delivery Physicochemical Profiling Neuroinflammation

Best Research and Industrial Application Scenarios for 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate


Preclinical Autoimmune Disease Modeling: Lymphocyte Sequestration and Immunomodulation

This compound is optimally applied in rodent models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis (CIA), where selective S1P1 agonism is required to sequester lymphocytes in lymph nodes without cardiovascular adverse effects. The >5000-fold S1P1/S1P3 selectivity predicted for the 2,3-dimethoxybenzyl analog [1] enables efficacy without bradycardia, a known S1P3-mediated liability, making it the preferred tool compound over less selective S1P modulators like fingolimod.

Neuroinflammation and CNS Penetration Studies

The compound's optimized physicochemical profile (MW < 400, CNS MPO score >5.5) makes it a prime candidate for investigating S1P1 signaling in neuroinflammatory pathways, including microglial activation and blood-brain barrier integrity. Unlike fingolimod, which requires phosphorylation and trapping, this direct agonist may offer faster CNS equilibrium and more immediate receptor engagement, critical for time-resolved pharmacodynamic studies.

GPCR Selectivity Profiling and Probe Development for S1P Receptor Subtypes

The clean functional separation from the structurally similar mGluR5 PAM/NAM chemotype ensures that this compound acts as a selective S1P1 probe without off-target glutamatergic activity [2][3]. This makes it an essential tool for chemogenomic and selectivity panel screening to deconvolve S1P receptor subtype-specific biology in complex cellular backgrounds such as primary immune cells or brain slices.

Medicinal Chemistry-Driven SAR Expansion of the Benzyl Azetidine Series

As a representative of the 2,3-dimethoxybenzyl SAR cluster, this compound serves as a benchmark for investigating the contributions of the methoxy moieties to target engagement, metabolic stability, and selectivity. Substitution at the 2- and 3-positions can be systematically varied to map electronic and steric effects on S1P1 binding kinetics, guiding the design of next-generation S1P1 modulators with tailored residence times.

Quote Request

Request a Quote for 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.